8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps. Typically, the synthesis starts with the preparation of the core purine structure, followed by the introduction of the sulfanyl group and the chlorohydroxypropyl group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorohydroxypropyl group, converting it into different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with enzymes makes it a candidate for drug development.
Medicine: The compound’s potential medicinal properties are of significant interest. It is being investigated for its potential as an anti-inflammatory, antiviral, or anticancer agent due to its unique chemical structure.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and interactions. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H17ClN4O4S |
---|---|
Molecular Weight |
348.81 g/mol |
IUPAC Name |
8-(3-chloro-2-hydroxypropyl)sulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C12H17ClN4O4S/c1-16-9-8(10(19)15-11(16)20)17(3-4-21-2)12(14-9)22-6-7(18)5-13/h7,18H,3-6H2,1-2H3,(H,15,19,20) |
InChI Key |
HGDYNTVHNKUGMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(CCl)O)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.